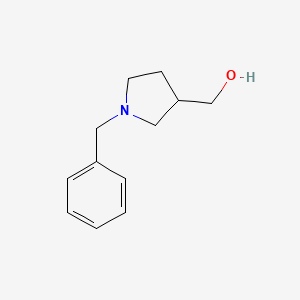

(1-Benzylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQBJDSKDWQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409189 | |

| Record name | (1-benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-17-9 | |

| Record name | (1-benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5731-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Benzylpyrrolidin-3-yl)methanol (CAS 5731-17-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, biological significance, and safety information for (1-Benzylpyrrolidin-3-yl)methanol, a key building block in medicinal chemistry.

Physicochemical Properties

This compound is a pyrrolidine derivative with a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the pyrrolidine ring. It exists as a racemate (CAS 5731-17-9) and as individual enantiomers, with the (S)-enantiomer being commonly cited (CAS 78914-69-9). The physicochemical properties of both the racemate and the (S)-enantiomer are summarized in the table below for easy comparison.

| Property | Racemate ((±)-(1-Benzylpyrrolidin-3-yl)methanol) | (S)-(-)-(1-Benzylpyrrolidin-3-yl)methanol |

| CAS Number | 5731-17-9[1] | 78914-69-9[2] |

| Molecular Formula | C₁₂H₁₇NO[3] | C₁₂H₁₇NO[2] |

| Molecular Weight | 191.27 g/mol [3] | 191.27 g/mol [2] |

| Appearance | Light brown to yellow liquid or solid[3][4] | Colorless to yellow liquid[2] |

| Boiling Point | 274.9 °C at 760 mmHg[5] | 274.9 ± 15.0 °C at 760 Torr[5] |

| Melting Point | Not available | Not available |

| Density | Not available | 1.082 ± 0.06 g/cm³ (20 °C, 760 Torr)[5] |

| Solubility | Not available | Slightly soluble in water (14 g/L at 25 °C)[5] |

| Storage | Store at 0-8°C, in a dry and sealed place[3] | Room temperature[2] |

Synthesis and Purification

The most common synthetic route to racemic this compound involves the reduction of the corresponding ketone, 1-benzyl-3-pyrrolidinone.

Experimental Protocol: Reduction of 1-Benzyl-3-pyrrolidinone

This protocol is a general procedure based on the known reactivity of sodium borohydride for the reduction of ketones to alcohols.[6][7][8]

Materials:

-

1-Benzyl-3-pyrrolidinone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-benzyl-3-pyrrolidinone (1 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and multiplets for the pyrrolidine ring protons and the hydroxymethyl group.

-

¹³C NMR: Aromatic carbons would appear in the 127-140 ppm region. Signals for the benzylic carbon, the carbons of the pyrrolidine ring, and the hydroxymethyl carbon would also be present.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹), C-H stretches from the aromatic and aliphatic portions, and a C-O stretch (around 1050-1150 cm⁻¹).[4]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 191. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of substituents attached to the nitrogen. For alcohols, loss of water is a common fragmentation pathway.[9]

Biological and Pharmacological Significance

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[2] Its derivatives have been investigated for various therapeutic applications.

-

CNS-Targeting Drugs: The N-benzylpyrrolidine scaffold is a common motif in compounds designed to interact with CNS targets. Derivatives of this compound have been explored for their potential as analgesics and anti-anxiety medications.[3][4] The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is critical for receptor binding.

-

Neuropharmacology: Research has shown that derivatives of N-benzylpyrrolidine can modulate neurotransmitter systems, suggesting potential applications in understanding and treating mood disorders like depression and anxiety.[4] For instance, certain N-benzylpyrrolidine derivatives have been designed and synthesized as multi-target agents for the treatment of Alzheimer's disease, showing inhibitory activity against cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1).[10]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[4] It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification: [4]

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of accidental ingestion, seek immediate medical attention.[4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

This technical guide provides a summary of the available information on this compound. Further research may be required to fill in the existing data gaps, particularly concerning detailed experimental protocols, specific biological targets, and comprehensive toxicological studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 78914-69-9((S)-(1-Benzylpyrrolidin-3-yl)methanol) | Kuujia.com [kuujia.com]

- 3. CAS 5731-17-9 | this compound - Synblock [synblock.com]

- 4. (1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol | 5747-93-3 | Benchchem [benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. studylib.net [studylib.net]

- 7. studylib.net [studylib.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide on the Physical Properties of (1-Benzylpyrrolidin-3-yl)methanol

This technical guide provides a comprehensive overview of the known physical properties of (1-Benzylpyrrolidin-3-yl)methanol, a versatile chiral pyrrolidine derivative. This compound is a key intermediate in organic and pharmaceutical synthesis, particularly in the development of novel therapeutics targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

This compound exists as a racemic mixture and as individual enantiomers. The information provided below pertains to both the racemate and the (S)-enantiomer, as available in the public domain.

-

IUPAC Name: this compound

-

Synonyms: 1-N-Benzyl-3-hydroxymethylpyrrolidine, 1-Benzyl-DL-β-prolinol[1], (S)-1-Benzyl-beta-prolinol[2]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound. Data for both the racemic mixture and the (S)-enantiomer are presented for comparative analysis.

| Property | Racemic this compound | (S)-(1-Benzylpyrrolidin-3-yl)methanol |

| CAS Number | 5731-17-9[1][3] | 78914-69-9[5] |

| Appearance | Light brown to yellow liquid[1] or solid[6] | Liquid[2] |

| Boiling Point | 274.9 °C at 760 mmHg[3], 129 °C at 0.9 Torr[6] | 274.9 ± 15.0 °C at 760 Torr[5] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted)[6] | Not specified |

| Solubility | Favorable solubility characteristics are mentioned, but no quantitative data is available.[1] | Slightly soluble in water (14 g/L) at 25 °C[5] |

| Flash Point | Not applicable | 115.4 ± 19.0 °C[5] |

| LogP | Not specified | 1.43870[5] |

| Topological Polar Surface Area | Not specified | 23.5 Ų[5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. The data presented is typically found in chemical supplier catalogs. However, a general workflow for characterizing the physical properties of a novel chemical entity is outlined below.

This diagram illustrates a standard procedure for characterizing a synthesized chemical compound, starting from its synthesis and purification, followed by the determination of its key physical properties and structural confirmation using spectroscopic methods.

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of more complex pharmaceutical compounds. Its chiral nature makes it particularly valuable for creating stereospecific drugs.

The diagram above conceptualizes the synthetic utility of this compound as a starting material or key intermediate in the development of active pharmaceutical ingredients. Its structural features are incorporated into the final drug molecule, often influencing its biological activity and efficacy. The compound is noted for its application in the synthesis of analgesics and anti-anxiety medications.[1][7]

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that this compound itself is an active modulator of specific signaling pathways. Its significance lies in its role as a precursor for pharmacologically active molecules. The final compounds synthesized from this intermediate may interact with various biological targets, including receptors and enzymes within the central nervous system.[1][7]

Safety Information

For the racemic mixture, the safety data indicates it is classified as Acute Toxicant (Category 3, Oral). The (S)-enantiomer is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be used when handling this chemical.

Conclusion

This compound is a well-characterized synthetic intermediate with established physical properties. Its primary value to the scientific and pharmaceutical community is as a chiral building block for the synthesis of complex, biologically active molecules. Further research into novel applications of this versatile compound is ongoing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CymitQuimica [cymitquimica.com]

- 3. CAS 5731-17-9 | this compound - Synblock [synblock.com]

- 4. This compound | CAS 5731-17-9 [matrix-fine-chemicals.com]

- 5. 78914-69-9((S)-(1-Benzylpyrrolidin-3-yl)methanol) | Kuujia.com [kuujia.com]

- 6. 5731-17-9 CAS MSDS (1-BENZYLPYRROLIDIN-3-YL-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol | 5747-93-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to (1-Benzylpyrrolidin-3-yl)methanol: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-Benzylpyrrolidin-3-yl)methanol, a versatile chiral intermediate pivotal in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document details its nomenclature, physicochemical properties, and its role in the synthesis of bioactive molecules, supported by experimental data and procedural outlines.

Nomenclature and Synonyms

This compound is a chiral organic compound belonging to the pyrrolidine class. The presence of a stereocenter at the C3 position of the pyrrolidine ring gives rise to two enantiomers, (S)- and (R)-(1-Benzylpyrrolidin-3-yl)methanol. The racemic mixture and its individual enantiomers are known by several synonyms and chemical identifiers.

The preferred IUPAC name for the racemic mixture is this compound. The CAS Registry Number for the racemate is 5731-17-9. The (S)-enantiomer, which is a key building block in asymmetric synthesis, is identified by the CAS Registry Number 78914-69-9.

A comprehensive list of synonyms and identifiers is provided in the table below.

| Identifier Type | Racemic this compound | (S)-(1-Benzylpyrrolidin-3-yl)methanol |

| Preferred IUPAC Name | This compound | [(3S)-1-benzylpyrrolidin-3-yl]methanol |

| CAS Registry Number | 5731-17-9 | 78914-69-9 |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol | 191.27 g/mol |

| Synonyms | 1-Benzyl-3-hydroxymethylpyrrolidine; 1-Benzyl-3-pyrrolidinemethanol; 1-N-Benzyl-3-hydroxymethylpyrrolidine; 1-Benzyl-DL-β-prolinol | (S)-1-Benzyl-beta-prolinol; [(3S)-1-benzylpyrrolidin-3-yl]methanol; (S)-1-Benzyl-3-pyrrolidinemethanol; ((S)-1-Benzylpyrrolidin-3-yl)methanol; (3S)-1-(Phenylmethyl)-3-pyrrolidinemethanol |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug formulation. The (S)-enantiomer, being of greater interest in pharmaceutical development, has more extensively reported data.

| Property | Value (for (S)-enantiomer) |

| Appearance | Colorless to yellow liquid |

| Density | 1.082 ± 0.06 g/cm³ (at 20 °C) |

| Boiling Point | 274.9 ± 15.0 °C (at 760 Torr) |

| Flash Point | 115.4 ± 19.0 °C |

| Solubility | Slightly soluble in water (14 g/L at 25 °C) |

| Topological Polar Surface Area | 23.5 Ų |

| XLogP3 | 1.5 |

Synthesis and Experimental Protocols

This compound and its enantiomers are typically synthesized from commercially available starting materials. The enantiomerically pure forms are often prepared via asymmetric synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol

A common strategy for the enantioselective synthesis of the (S)-enantiomer involves the reduction of a suitable precursor, such as (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol: Reduction of (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

-

Preparation of the Starting Material: (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A suitable reducing agent, for example, a borane complex like borane-tetrahydrofuran complex (BH₃·THF) or a metal hydride such as lithium aluminum hydride (LiAlH₄), is added dropwise to the solution at a controlled temperature, typically 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or an acidic solution (e.g., dilute HCl) at a low temperature.

-

Work-up and Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Caption: General workflow for the synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce three-dimensional complexity and provide a nitrogen atom for key interactions with biological targets. This compound, particularly its (S)-enantiomer, serves as a crucial chiral building block in the synthesis of a variety of biologically active compounds.

Central Nervous System (CNS) Active Agents

Derivatives of this compound have shown significant promise in the development of drugs targeting the CNS.[1] This scaffold is frequently utilized in the synthesis of novel analgesics and anti-anxiety medications.[1] The benzyl group can be readily modified or replaced to optimize binding to specific receptors and modulate pharmacological activity.

Research has indicated that compounds derived from this scaffold can interact with various neurotransmitter systems, including those involving serotonin and dopamine, which are critical for mood regulation.[1]

Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)

The N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold, derived from this compound, has been explored for the development of dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors. These compounds have potential applications in the treatment of depression and other mood disorders. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl and carboxamide moieties can fine-tune the potency and selectivity for the serotonin and noradrenaline transporters.

Sigma Receptor Ligands

The 1-benzylpyrrolidine moiety is also a key structural feature in ligands for sigma receptors (σR). Sigma receptors are implicated in a variety of neurological disorders, and their modulation is a promising therapeutic strategy. For instance, certain benzylpiperazine derivatives, which share structural similarities with benzylpyrrolidine compounds, have been developed as potent σ1 receptor ligands with potential applications in the treatment of neuropathic pain.

Signaling Pathways and Mechanisms of Action

While this compound itself is an intermediate, its derivatives exert their pharmacological effects by modulating specific signaling pathways. For example, as SNRIs, they block the reuptake of serotonin and noradrenaline into presynaptic neurons, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission.

Caption: SNRI signaling pathway modulation by derivatives.

Quantitative Biological Data

The biological activity of compounds derived from this compound is typically evaluated using in vitro and in vivo assays. The following table summarizes representative data for illustrative purposes.

| Compound Class | Target | Assay Type | Potency (e.g., IC₅₀, Kᵢ) | Reference |

| SNRI Derivatives | Serotonin Transporter (SERT) | Radioligand Binding | Varies (nM to µM range) | N/A |

| SNRI Derivatives | Noradrenaline Transporter (NET) | Radioligand Binding | Varies (nM to µM range) | N/A |

| Sigma Receptor Ligands | σ1 Receptor | Radioligand Binding | Varies (nM to µM range) | N/A |

Note: Specific potency values are highly dependent on the exact chemical structure of the derivative.

Experimental Protocols for Biological Evaluation

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., SERT, NET, σ1 receptor).

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

-

Assay Buffer: A suitable buffer containing a radiolabeled ligand specific for the target receptor is prepared.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the in vivo efficacy of a test compound in animal models of CNS disorders (e.g., depression, anxiety, pain).

Example: Forced Swim Test (for antidepressant activity)

-

Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing room.

-

Drug Administration: The test compound or vehicle is administered to the animals at a specific time before the test.

-

Pre-test Session: Animals are placed individually in a cylinder of water for a short period (e.g., 15 minutes) one day before the test.

-

Test Session: On the test day, animals are again placed in the water-filled cylinder, and their behavior is recorded for a set duration (e.g., 5-6 minutes).

-

Behavioral Scoring: The duration of immobility (a measure of behavioral despair) is scored by a trained observer or using an automated tracking system.

-

Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its unique structural features and synthetic accessibility make it a cornerstone for the development of novel therapeutics, particularly for complex CNS disorders. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates. This technical guide provides a foundational understanding of this important chemical entity for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to the Absolute Configuration of (S)-(1-Benzylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a chiral building block of significant interest in pharmaceutical and materials science. Its absolute configuration at the C3 position of the pyrrolidine ring is a critical determinant of the biological activity and physicochemical properties of its derivatives. This technical guide provides a comprehensive overview of the methods used to establish and confirm the (S)-configuration of this versatile synthetic intermediate. It details the principles of its stereoselective synthesis and chiral resolution, the definitive role of X-ray crystallography in assigning absolute stereochemistry, and analytical techniques for assessing enantiomeric purity. Furthermore, this guide explores the compound's application in the development of neurologically active agents, illustrating a potential therapeutic signaling pathway.

Introduction

(S)-(1-Benzylpyrrolidin-3-yl)methanol, a chiral pyrrolidine derivative, is a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its stereospecific structure is pivotal for creating specific chiral environments in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[2] The molecule's utility is particularly noted in the development of drugs targeting the central nervous system (CNS).[1] This guide will delve into the technical aspects of its absolute configuration, providing a resource for researchers engaged in its synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(1-Benzylpyrrolidin-3-yl)methanol is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 78914-69-9 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | Liquid | [3] |

| Synonyms | (S)-1-Benzyl-beta-prolinol, [(3S)-1-benzylpyrrolidin-3-yl]methanol | [3] |

Determination of Absolute Configuration

The definitive assignment of the (S) configuration to (1-Benzylpyrrolidin-3-yl)methanol relies on a combination of synthetic strategy and sophisticated analytical techniques.

Enantioselective Synthesis and Chiral Resolution

The synthesis of the enantiomerically pure (S)-isomer can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to directly produce the desired (S)-enantiomer by employing chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.[2] A common strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 1-benzylpyrrolidin-3-one.

Chiral Resolution: This classic method involves the separation of a racemic mixture of this compound.[4] The process typically involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts.[4] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4] Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure (S)-alcohol.

Experimental Protocol: General Principle of Chiral Resolution

-

Diastereomeric Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., ethanol, methanol) is treated with an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid). The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration. The process may be repeated to improve diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the acidic resolving agent.

-

Extraction: The free (S)-(1-benzylpyrrolidin-3-yl)methanol is then extracted from the aqueous solution using an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified (S)-enantiomer.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the absolute configuration of a chiral molecule.[2] This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion.[2] While specific crystallographic data for (S)-(1-Benzylpyrrolidin-3-yl)methanol is not publicly available, the general principle remains the established methodology for unequivocal confirmation of its absolute configuration.[2] Often, a derivative of the molecule is synthesized to facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis.

Experimental Workflow: Single-Crystal X-ray Crystallography

Caption: A generalized workflow for determining the absolute configuration of a chiral molecule using single-crystal X-ray crystallography.

Analytical Methods for Enantiomeric Purity

Once the (S)-enantiomer is synthesized or resolved, its enantiomeric purity must be assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: General Principle of Chiral HPLC Analysis

-

Column: A chiral stationary phase column (e.g., amylose or cellulose-based).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Analysis: The sample is injected onto the HPLC system, and the retention times and peak areas of the enantiomers are recorded. The enantiomeric excess is calculated using the formula: % e.e. = [([S] - [R]) / ([S] + [R])] x 100.

Application in Drug Development: A Hypothetical Signaling Pathway

(S)-(1-Benzylpyrrolidin-3-yl)methanol serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, such as novel analgesics and anti-anxiety medications.[6][7] Its derivatives have been investigated for their potential as neuroprotective agents and their ability to interact with various biological targets.[6]

While the specific signaling pathways for all derivatives are not publicly detailed, we can conceptualize a hypothetical pathway for a drug candidate derived from this scaffold, for instance, a novel antagonist for a G-protein coupled receptor (GPCR) involved in a neurological disorder.

Hypothetical Signaling Pathway: GPCR Antagonism

Caption: A hypothetical signaling pathway illustrating the antagonistic action of a drug derived from (S)-(1-Benzylpyrrolidin-3-yl)methanol on a GPCR.

Conclusion

The absolute (S)-configuration of this compound is a critical attribute that dictates its utility as a chiral building block in asymmetric synthesis. The establishment of this configuration is achieved through a combination of enantioselective synthesis or chiral resolution, with the definitive confirmation provided by X-ray crystallography. The enantiomeric purity is routinely assessed by chiral HPLC. Its application in the synthesis of CNS-active compounds underscores the importance of stereochemical control in modern drug discovery and development. This guide provides a foundational understanding of the key technical aspects related to the absolute configuration of this important synthetic intermediate for researchers in the pharmaceutical and chemical sciences.

References

- 1. 78914-69-9((S)-(1-Benzylpyrrolidin-3-yl)methanol) | Kuujia.com [kuujia.com]

- 2. (S)-(1-Benzylpyrrolidin-3-yl)methanol|CAS 78914-69-9 [benchchem.com]

- 3. (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CymitQuimica [cymitquimica.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol | 5747-93-3 | Benchchem [benchchem.com]

Spectroscopic Profile of (1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Benzylpyrrolidin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5731-17-9 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | O-H stretch (alcohol) |

| Data not publicly available | - | C-H stretch (aromatic) |

| Data not publicly available | - | C-H stretch (aliphatic) |

| Data not publicly available | - | C=C stretch (aromatic) |

| Data not publicly available | - | C-O stretch (primary alcohol) |

| Data not publicly available | - | C-N stretch (tertiary amine) |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 191 | Data not publicly available | [M]⁺ (Molecular Ion) |

| Data not publicly available | 100 | Base Peak |

| Data not publicly available | - | Fragment Ion |

| Data not publicly available | - | Fragment Ion |

Note: Despite extensive searches of scientific literature and chemical databases, specific, publicly available spectroscopic data for this compound could not be located. The tables above are structured to present the expected data based on the compound's structure. Researchers are advised to acquire this data experimentally or through commercial suppliers who may provide it upon request.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Chemical structure of this compound.

An In-depth Technical Guide on the Solubility and Stability of (1-Benzylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (1-Benzylpyrrolidin-3-yl)methanol. The information is intended to support research and development activities by providing key physicochemical data, outlining potential stability issues, and detailing standardized experimental protocols for in-house assessment.

Core Physicochemical Properties

This compound is a chiral pyrrolidine derivative that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a pyrrolidine ring, a benzyl group, and a hydroxymethyl group, dictates its physicochemical properties, including solubility and stability.[1][3]

| Property | Value | Source |

| CAS Number | 5731-17-9 (racemate), 78914-69-9 ((S)-enantiomer) | [1][3] |

| Molecular Formula | C₁₂H₁₇NO | [1][3] |

| Molecular Weight | 191.27 g/mol | [1][3] |

| Appearance | Light brown to yellow liquid or solid | [1][4][5] |

| LogP | 1.43870 | [3] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Solubility Profile

The solubility of a compound is a critical factor in its development as a potential therapeutic agent, influencing its absorption, distribution, and formulation. The solubility of this compound is influenced by its molecular structure, which contains both hydrophobic (benzyl group) and hydrophilic (hydroxyl and amine groups) moieties.

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the available information.

| Solvent | Solvent Type | Solubility (at 25 °C) | Notes |

| Water | Polar Protic | 14 g/L (Slightly soluble) | For the (S)-enantiomer.[3] |

| Aqueous Buffers | Polar Protic | pH-dependent; improved solubility in acidic buffers (pH < 5) | [6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Qualitative data.[6] |

| Methanol | Polar Protic | Data not available | Expected to be soluble based on structural similarity to other compounds. |

| Ethanol | Polar Protic | Data not available | Expected to be soluble. |

| Acetonitrile | Polar Aprotic | Data not available | - |

| Dichloromethane | Non-polar Aprotic | Data not available | - |

| Hexane | Non-polar | Data not available | Expected to have low solubility. |

Factors Influencing Solubility

-

pH: The presence of the tertiary amine in the pyrrolidine ring means that the aqueous solubility of this compound is pH-dependent. In acidic conditions (pH < 5), the amine group is protonated, increasing the compound's polarity and, consequently, its solubility in aqueous media.[6]

-

Solvent Polarity: The compound is expected to be more soluble in polar solvents, particularly polar aprotic solvents like DMSO, due to the presence of the tertiary amine and hydroxyl groups.[6] Its solubility in non-polar solvents is likely to be limited.

Stability Profile

Understanding the chemical stability of a compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Qualitative Stability Information

| Stability Concern | Observations and Recommendations |

| Oxidative Stability | Susceptible to oxidation at the benzylic position.[6] N-benzyl compounds can undergo oxidative debenzylation.[7][8] |

| Storage Conditions | Recommended storage is at 0-8°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][6] |

| Hydrolytic Stability | Pyrrolidine derivatives can be susceptible to hydrolysis, although specific data for this compound is not available.[9] |

| Photostability | The stability of nitrogen-containing heterocyclic compounds upon exposure to light can vary.[10] Formal photostability testing is recommended.[11][12] |

Potential Degradation Pathways

Based on the structure of this compound, the primary anticipated degradation pathway is oxidation at the benzylic carbon. This can lead to the cleavage of the benzyl group and the formation of various degradation products. Hydrolysis of the molecule is less likely under neutral conditions but could be a factor at extreme pH values.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible solubility and stability data.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in aqueous media at a specified temperature.

Materials:

-

This compound

-

Purified water (or relevant buffer solution)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the aqueous medium (e.g., 5 mL) to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Assessment of Chemical Stability using a Stability-Indicating HPLC Method

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Hydrochloric acid and sodium hydroxide solutions (for acid and base hydrolysis)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

Procedure:

Part A: Stress Testing (Forced Degradation)

-

Prepare stock solutions of this compound in a suitable solvent.

-

Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and heat at 60 °C for a specified time.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat at 60 °C for a specified time.

-

Oxidative Degradation: Add hydrogen peroxide to a final concentration of 3% and keep at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.[11][12]

-

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.

Part B: HPLC Method Development and Validation

-

Develop an HPLC method (typically reverse-phase) that separates the intact this compound from all degradation products formed during stress testing.

-

The method should be validated for specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

-

A validated stability-indicating method is one that can accurately quantify the decrease in the concentration of the active substance due to degradation.

Part C: Long-Term Stability Study

-

Store samples of this compound under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) using the validated stability-indicating HPLC method.

-

Monitor for any changes in purity, potency, and the appearance of degradation products.

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a research compound like this compound.

Caption: A generalized workflow for the assessment of solubility and stability of a chemical compound.

Logical Relationship of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and their interrelationship.

Caption: Key factors affecting the chemical stability of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(1-Benzylpyrrolidin-3-yl)methanol|CAS 78914-69-9 [benchchem.com]

- 3. 78914-69-9((S)-(1-Benzylpyrrolidin-3-yl)methanol) | Kuujia.com [kuujia.com]

- 4. (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CymitQuimica [cymitquimica.com]

- 5. 1-Benzylpyrrolidin-3-yl-methanol AldrichCPR 5731-17-9 [sigmaaldrich.com]

- 6. (1-Benzyl-pyrrolidin-3-YL)-diphenyl-methanol | 5747-93-3 | Benchchem [benchchem.com]

- 7. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]

- 8. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Discovery and History of (1-Benzylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylpyrrolidin-3-yl)methanol is a pivotal chiral building block in modern organic synthesis, particularly valued for its role as a key intermediate in the development of a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this versatile compound. It details various synthetic methodologies, including racemic and stereoselective routes, and presents key quantitative data in a structured format. Furthermore, this guide offers detailed experimental protocols for seminal synthetic procedures and visualizes the primary synthetic workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, a derivative of pyrrolidine, has emerged as a significant scaffold in medicinal chemistry. Its structure, featuring a benzyl-protected nitrogen and a hydroxymethyl group on the pyrrolidine ring, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The chiral nature of this compound is of particular importance, as the stereochemistry at the C3 position often plays a crucial role in the efficacy and selectivity of the final drug product. This guide will explore the journey of this compound from its synthetic origins to its current applications in pharmaceutical research.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in early literature, its emergence is intrinsically linked to the broader exploration of pyrrolidine derivatives in medicinal chemistry. The synthesis and investigation of N-substituted 3-hydroxypyrrolidines and their methanolic analogs gained traction as researchers sought novel scaffolds for therapeutic agents.

Early synthetic work on related N-benzyl pyrrolidine structures laid the groundwork. For instance, the synthesis of N-benzyl-3-pyrrolidinone, a key precursor, has been a subject of study for several decades, with various synthetic routes being developed over time. The subsequent reduction of this ketone to the corresponding alcohol, this compound, represents a logical and fundamental transformation in organic synthesis.

The importance of the chiral variants, (S)- and (R)-(1-Benzylpyrrolidin-3-yl)methanol, became increasingly apparent with the growing understanding of stereochemistry in drug action. This led to the development of asymmetric syntheses to access these enantiomerically pure forms, which are now crucial intermediates for a number of clinically evaluated and marketed drugs.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound and its enantiomers are essential for their characterization and quality control in synthetic processes.

| Property | Racemic this compound | (S)-(1-Benzylpyrrolidin-3-yl)methanol |

| CAS Number | 5731-17-9[1] | 78914-69-9[2][3] |

| Molecular Formula | C₁₂H₁₇NO[1] | C₁₂H₁₇NO[3] |

| Molecular Weight | 191.27 g/mol [1] | 191.27 g/mol [3] |

| Appearance | Solid[1] | Liquid[3] |

| Boiling Point | 274.9°C at 760 mmHg | Not specified |

| Purity | Typically ≥98% | Typically ≥97-99%[2][3] |

Spectroscopic Data:

Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are available for the characterization of this compound.[4]

Synthetic Methodologies

The synthesis of this compound has been approached through several key strategies, primarily focusing on the construction and functionalization of the pyrrolidine ring.

Synthesis from N-Benzyl-3-pyrrolidinone

A prevalent and straightforward method for the synthesis of racemic this compound involves the reduction of the commercially available precursor, N-benzyl-3-pyrrolidinone.

Chiral Synthesis

The demand for enantiomerically pure this compound in the pharmaceutical industry has driven the development of several asymmetric synthetic routes.

One established method involves the use of naturally occurring chiral molecules, such as malic acid or glutamic acid, as starting materials. These approaches leverage the inherent chirality of the starting material to construct the desired stereocenter in the pyrrolidine ring.

The enantioselective reduction of N-benzyl-3-pyrrolidinone using chiral catalysts or enzymes (ketoreductases) is a powerful method to obtain either the (S) or (R) enantiomer with high enantiomeric excess.

Experimental Protocols

Racemic Synthesis via Reduction of N-Benzyl-3-pyrrolidinone with Sodium Borohydride

Materials:

-

N-Benzyl-3-pyrrolidinone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve N-benzyl-3-pyrrolidinone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol from (S)-Malic Acid (Conceptual Outline)

This multi-step synthesis leverages the chirality of (S)-malic acid.

-

Amidation: (S)-Malic acid is reacted with benzylamine to form the corresponding diamide.

-

Cyclization: The diamide undergoes a cyclization reaction, often promoted by a dehydrating agent, to form an N-benzyl-substituted succinimide derivative.

-

Reduction: The succinimide is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Applications in Drug Development

This compound and its chiral derivatives are crucial intermediates in the synthesis of a variety of pharmaceuticals. Their structural motif is found in compounds targeting a range of conditions, including:

-

Analgesics: As a building block for novel pain management therapies.

-

Anti-anxiety Medications: Utilized in the development of anxiolytic drugs.

-

Central Nervous System (CNS) Agents: Its ability to be modified allows for the fine-tuning of interactions with neurotransmitter systems, making it valuable in neuroscience research for mood disorders.

Conclusion

This compound has established itself as a cornerstone in the synthesis of complex, biologically active molecules. From its likely origins in the broader investigation of pyrrolidine scaffolds to the sophisticated asymmetric syntheses developed to access its enantiopure forms, its history reflects the advancements in synthetic organic chemistry. The methodologies detailed in this guide provide a robust toolkit for researchers and drug development professionals to utilize this versatile intermediate in the creation of next-generation therapeutics. The continued exploration of new synthetic routes and applications of this compound will undoubtedly contribute to future innovations in medicine.

References

- 1. 1-Benzylpyrrolidin-3-yl-methanol AldrichCPR 5731-17-9 [sigmaaldrich.com]

- 2. 78914-69-9((S)-(1-Benzylpyrrolidin-3-yl)methanol) | Kuujia.com [kuujia.com]

- 3. (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CymitQuimica [cymitquimica.com]

- 4. 1-BENZYLPYRROLIDIN-3-YL-METHANOL(5731-17-9) 1H NMR [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzylpyrrolidin-3-yl)methanol is a versatile chiral building block that serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its rigid pyrrolidine scaffold, combined with the lipophilic N-benzyl group and the modifiable hydroxyl functionality, makes it an attractive starting point for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of chemical structures related to this compound, with a focus on their synthesis, analgesic properties, and the experimental methodologies used for their evaluation. The information presented herein is intended to support researchers and drug development professionals in the design and investigation of new chemical entities based on this privileged scaffold.

Core Structure and Derivatives

The core structure of this compound consists of a pyrrolidine ring N-substituted with a benzyl group and a hydroxymethyl substituent at the 3-position. The stereochemistry at the 3-position is a critical determinant of biological activity. Modifications of this core structure have been explored to understand the structure-activity relationships (SAR) and to optimize pharmacological properties. Key modifications include:

-

Substitution on the N-benzyl group: Altering the electronic and steric properties of the aromatic ring.

-

Modification of the 3-hydroxymethyl group: Conversion to ethers, esters, or other functional groups.

-

Substitution on the pyrrolidine ring: Introduction of additional substituents to explore conformational effects.

-

Variation of the N-substituent: Replacement of the benzyl group with other arylalkyl or alkyl groups.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: Analgesic Activity of N-Substituted 3-(1-Pyrrolidinyl/Piperidinyl)butyramides

Data extracted from a study on N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides, which share the N-substituted pyrrolidine/piperidine core with the topic compound. The analgesic activity was evaluated using the hot-plate test in mice.

| Compound ID | Core Scaffold | N-Substituent | Analgesic Activity (Hot-Plate Test) | Notes |

| 6 | Pyrrolidine | 2-Phenethyl | Showed naloxone-attenuated analgesia | Less potent than morphine with a shorter duration of action. |

| 11-14 | Pyrrolidine | L-phenylalaninamide or L-phenylalanine methyl ester | Less active than compound 6 | Did not show toxic effects on locomotor activity at high doses. |

Note: Specific ED50 values were not provided in a tabular format in the source material. The data indicates relative potency.

Table 2: Opioid Receptor Binding Affinity of Structurally Related N-Substituted Normorphine Derivatives

This table provides context for how N-substituents, such as benzyl and phenethyl, can influence opioid receptor binding, a common mechanism for analgesia. While the core scaffold is different, the nature of the N-substituent is a key feature shared with this compound derivatives.

| Compound | N-Substituent | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| N-Phenethylnormorphine | Phenethyl | 0.93 | - | - |

| Morphine | Methyl | ~7 (relative) | - | - |

Note: This data is for a different chemical scaffold and is presented to illustrate the impact of the N-substituent on opioid receptor affinity, a potential target for the topic compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: General Procedure for the Synthesis of N-Aryl/Arylalkyl 3-(1-Pyrrolidinyl)butyramides

This protocol is adapted from the synthesis of related analgesic compounds and can be modified for the synthesis of derivatives of this compound.

Step 1: Synthesis of (±)-3-Pyrrolidinobutyric Acid

-

To a solution of methyl crotonate in a suitable solvent (e.g., methanol), add pyrrolidine dropwise at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain the crude methyl 3-(1-pyrrolidinyl)butyrate.

-

Hydrolyze the ester by refluxing with an aqueous solution of a base (e.g., sodium hydroxide).

-

After completion of the reaction (monitored by TLC), cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter, wash with cold water, and dry the precipitate to yield (±)-3-pyrrolidinobutyric acid.

Step 2: Coupling of (±)-3-Pyrrolidinobutyric Acid with Amines

-

To a solution of (±)-3-pyrrolidinobutyric acid in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt).

-

Stir the mixture at 0°C for 30 minutes.

-

Add the desired arylalkylamine (e.g., phenethylamine) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove any precipitated by-products.

-

Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted butyramide.

Biological Assay Protocol: Hot-Plate Test for Analgesic Activity in Mice

The hot-plate test is a widely used method to assess the central analgesic activity of compounds.

Apparatus:

-

Hot plate apparatus with a temperature-controlled surface.

-

Plexiglass cylinder to confine the mouse to the heated surface.

-

Timer.

Procedure:

-

Set the temperature of the hot plate to a constant temperature, typically 55 ± 0.5 °C.

-

Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).

-

At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place a mouse gently onto the hot plate, and start the timer immediately.

-

Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency time (in seconds) for the first definite nociceptive response.

-

A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

-

Calculate the percentage of maximal possible effect (%MPE) for each animal using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

-

Determine the ED50 value (the dose that produces 50% of the maximal possible effect) using appropriate statistical methods.

Biological Assay Protocol: Opioid Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Materials:

-

Cell membranes prepared from cells expressing the desired opioid receptor subtype (e.g., CHO-µ-opioid receptor cells).

-

Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).

-

Non-specific binding inhibitor (e.g., naloxone).

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well microplate, add the assay buffer, cell membranes, and the test compound at various concentrations.

-

To determine non-specific binding, add a high concentration of the non-specific binding inhibitor (e.g., 10 µM naloxone) to a set of wells.

-

To determine total binding, add vehicle instead of the test compound or non-specific inhibitor.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

-

Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Potential Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway for analgesic action and a typical experimental workflow for the evaluation of novel compounds.

Caption: Potential Opioid Receptor-Mediated Analgesic Pathway.

Caption: Experimental Workflow for Analgesic Drug Discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel analgesic agents. The compiled data from related structures suggest that modifications to the N-substituent and the 3-position functional group can significantly impact biological activity. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives. Future research should focus on generating comprehensive SAR data for a homologous series of this compound analogs to further elucidate the structural requirements for potent and selective analgesic activity. The visualization of potential signaling pathways and experimental workflows can guide the rational design and development of the next generation of therapeutics based on this versatile chemical core.

(1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide to Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

(1-Benzylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, combining a benzyl-protected pyrrolidine ring with a primary alcohol, make it a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability and Key Suppliers

This compound is commercially available in both its racemic and enantiomerically pure forms, most commonly the (S)-enantiomer, from a variety of chemical suppliers. These compounds are typically offered in research-grade purities, suitable for laboratory-scale synthesis and drug discovery applications. Key suppliers include major chemical commerce platforms and specialized building block providers.

Table 1: Commercial Availability of this compound and its (S)-enantiomer

| Supplier Example | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1-Benzylpyrrolidin-3-yl-methanol | 5731-17-9 | Not specified | 1 g |

| Amadis Chemical | (S)-(1-Benzylpyrrolidin-3-yl)methanol | 78914-69-9 | 99% | 250 mg, 1 g |

| Chem-Impex | 1-Benzylpyrrolidin-3-yl-methanol | 5731-17-9 | ≥ 97% (GC) | Not specified |

| CymitQuimica | (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | 78914-69-9 | 97% | 1 g |

Note: Availability and specifications are subject to change. Please consult individual supplier websites for the most current information.

Physicochemical and Safety Data

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Light brown to yellow liquid or solid | [1] |

| CAS Number (Racemate) | 5731-17-9 | [1] |

| CAS Number ((S)-enantiomer) | 78914-69-9 | [2] |

| MDL Number (Racemate) | MFCD04038527 | [1] |

| MDL Number ((S)-enantiomer) | MFCD09608006 | [2] |

| Storage Conditions | Store at 0-8°C |

Table 3: Safety Information for this compound (Racemate)

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS06 (Skull and crossbones) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statement | H301 (Toxic if swallowed) | [1] |

| Precautionary Statement | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | [1] |

| Hazard Class | Acute Toxicity 3 (Oral) | [1] |

| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects) | [1] |

Applications in Drug Discovery and Organic Synthesis

This compound serves as a critical intermediate in the synthesis of a range of biologically active molecules.[2] Its pyrrolidine core is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system.

Key application areas include:

-

Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs): The compound is a precursor for novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which have shown potent dual inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake with good selectivity over the dopamine (DA) transporter.[2][3][4] These compounds are being investigated for the treatment of depression, anxiety disorders, and chronic pain.[3]

-

Alzheimer's Disease Therapeutics: The N-benzylpyrrolidine moiety is a key structural element in the design of multi-target agents for Alzheimer's disease. These compounds are often designed to inhibit cholinesterases (AChE and BChE) and β-secretase 1 (BACE-1), as well as reduce amyloid-β aggregation.[5]

-

Chiral Ligands: The enantiomerically pure forms are valuable for the synthesis of chiral ligands used in asymmetric catalysis.[2]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of this compound. Below are representative experimental protocols.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the racemic compound via the reduction of a lactam carboxylic acid.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Procedure:

-

To a stirred suspension of 12.2 g (0.32 mol) of lithium aluminium hydride in 350 ml of absolute tetrahydrofuran (THF), a solution of 35 g (0.16 mol) of N-benzyl-2-pyrrolidone-3-carboxylic acid in 250 ml of absolute THF is added dropwise.[6]

-

The reaction mixture is refluxed for 6 hours.[6]

-

After cooling in an ice water bath, 18.2 ml of water, 12.2 ml of 15% sodium hydroxide solution, and 36.6 ml of water are sequentially added to quench the reaction.[6]

-

The resulting precipitate is removed by suction filtration and washed with THF.[6]

-

The combined filtrates are concentrated by evaporation under reduced pressure.[6]

-

The residue is purified by column chromatography on aluminum oxide (neutral, activity II) using methylene chloride with an increasing gradient of ethanol (up to 2%) as the eluent.[6]

Yield: 16 g (52.3% of theory)[6]

Protocol 2: Application in the Synthesis of a Dual Serotonin/Noradrenaline Reuptake Inhibitor Precursor

The following protocol outlines a general amidation procedure, a key step in synthesizing N-benzyl-N-(pyrrolidin-3-yl)carboxamides from the corresponding amine, which can be derived from this compound. The synthesis of the intermediate amine from the alcohol typically involves conversion to a leaving group (e.g., tosylate or mesylate) followed by displacement with an amine or azide and subsequent reduction. The subsequent amidation is a crucial step.

Logical Flow for Amide Synthesis

Caption: Key steps in the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides.

General Amidation Procedure:

This is a representative procedure for amidation; specific conditions may vary based on the substrates.

-

To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add triphenylphosphine (1.2 eq.) and iodine (1.2 eq.).[7]

-

Stir the mixture at 0 °C for 30 minutes.[7]

-

Add the amine (in this conceptual workflow, N-benzyl-N-(1-benzylpyrrolidin-3-yl)amine) (1.2 eq.) and continue stirring for 5 minutes.[7]

-

Add triethylamine (2.0 eq.) to the reaction mixture.[7]

-